molecular formula C21H28N2O2 B5769049 1-(4-ethoxybenzyl)-4-(4-methoxybenzyl)piperazine

1-(4-ethoxybenzyl)-4-(4-methoxybenzyl)piperazine

Cat. No. B5769049
M. Wt: 340.5 g/mol
InChI Key: MXZAJNLDMHBFSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxybenzyl)-4-(4-methoxybenzyl)piperazine, also known as EMBP, is a chemical compound with potential applications in scientific research. It is a piperazine derivative that has been synthesized and studied for its pharmacological properties. In

Scientific Research Applications

1-(4-ethoxybenzyl)-4-(4-methoxybenzyl)piperazine has shown potential as a research tool in various areas of pharmacology and neuroscience. It has been studied for its effects on neurotransmitter systems, including dopamine, serotonin, and norepinephrine. 1-(4-ethoxybenzyl)-4-(4-methoxybenzyl)piperazine has also been investigated for its potential as a treatment for psychiatric disorders such as depression and anxiety.

Mechanism of Action

The exact mechanism of action of 1-(4-ethoxybenzyl)-4-(4-methoxybenzyl)piperazine is not fully understood, but it is believed to act as a modulator of neurotransmitter systems in the brain. It has been shown to increase dopamine and serotonin levels in animal studies, suggesting a potential role in the treatment of depression and other mood disorders.
Biochemical and Physiological Effects:
1-(4-ethoxybenzyl)-4-(4-methoxybenzyl)piperazine has been shown to have various effects on biochemical and physiological processes in the body. It has been shown to increase levels of certain neurotransmitters, as well as increase activity in certain brain regions. 1-(4-ethoxybenzyl)-4-(4-methoxybenzyl)piperazine has also been shown to have potential anti-inflammatory effects, which could be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-ethoxybenzyl)-4-(4-methoxybenzyl)piperazine is its potential as a research tool in the study of neurotransmitter systems and psychiatric disorders. Its synthesis method is relatively straightforward, and it has been shown to have potential therapeutic effects. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on 1-(4-ethoxybenzyl)-4-(4-methoxybenzyl)piperazine could focus on further elucidating its mechanism of action and potential therapeutic applications. Studies could also investigate its potential as a treatment for other neurological and psychiatric disorders, as well as its potential side effects and toxicity. Additionally, research could focus on developing new analogs of 1-(4-ethoxybenzyl)-4-(4-methoxybenzyl)piperazine with improved pharmacological properties.

Synthesis Methods

1-(4-ethoxybenzyl)-4-(4-methoxybenzyl)piperazine can be synthesized through a multi-step process involving the reaction of 4-ethoxybenzyl chloride with 4-methoxybenzylamine, followed by reaction with piperazine. The final product is obtained through purification and characterization techniques such as column chromatography and nuclear magnetic resonance spectroscopy.

properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-3-25-21-10-6-19(7-11-21)17-23-14-12-22(13-15-23)16-18-4-8-20(24-2)9-5-18/h4-11H,3,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZAJNLDMHBFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Ethoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine

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